Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

D2 receptor 5-HT1A receptor antipsychotic lead

The compound 1-(4-fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS 1226445-87-9; molecular formula C19H17F2N5O; MW 369.4) is a synthetic hybrid molecule that covalently links a 1-(4-fluorophenyl)piperazine moiety to a 1-(3-fluorophenyl)-1H-1,2,3-triazole core via a carbonyl bridge. It belongs to the broader class of piperazine–1,2,3-triazole hybrids, a chemotype extensively explored for CNS receptor modulation, antifungal CYP51 inhibition, and anticancer activity.

Molecular Formula C19H17F2N5O
Molecular Weight 369.4
CAS No. 1226445-87-9
Cat. No. B3404580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
CAS1226445-87-9
Molecular FormulaC19H17F2N5O
Molecular Weight369.4
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
InChIInChI=1S/C19H17F2N5O/c20-14-4-6-16(7-5-14)24-8-10-25(11-9-24)19(27)18-13-26(23-22-18)17-3-1-2-15(21)12-17/h1-7,12-13H,8-11H2
InChIKeyINLHJIUZVKGYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS 1226445-87-9) – Structural Identity & Class Context for Research Procurement


The compound 1-(4-fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS 1226445-87-9; molecular formula C19H17F2N5O; MW 369.4) is a synthetic hybrid molecule that covalently links a 1-(4-fluorophenyl)piperazine moiety to a 1-(3-fluorophenyl)-1H-1,2,3-triazole core via a carbonyl bridge . It belongs to the broader class of piperazine–1,2,3-triazole hybrids, a chemotype extensively explored for CNS receptor modulation, antifungal CYP51 inhibition, and anticancer activity [1]. Within this crowded chemical space, the specific substitution pattern—a 3-fluorophenyl group on the triazole N1 and a 4-fluorophenyl group on the piperazine N4—defines a distinct electronic and steric profile that cannot be assumed to be interchangeable with other regioisomers or alkyl-substituted analogs [1][2].

Why 1-(4-Fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine Cannot Be Generically Substituted by In-Class Analogs


Piperazine–triazole hybrids are not a uniform population; published structure–activity relationship (SAR) data demonstrate that even minor positional changes to the fluorophenyl substituents can drastically alter target binding. In a series of N-phenylpiperazine heterocyclic derivatives evaluated for D2-like and 5-HT1A receptor affinity, shifting the fluorophenyl substitution from the 4-position to the 2-position on the piperazine ring, or modifying the heterocyclic appendage on the biaryl motif, generated up to 10-fold differences in Ki values [1]. Similarly, in 1,2,4-triazole–piperazine hybrids screened for MAO inhibition, replacing a 4-fluoro substituent on the phenyl ring with chloro, nitro, or hydrogen yielded IC50 values ranging from 0.070 µM to >10 µM against MAO-A [2]. These steep SAR gradients mean that procuring a “generic” triazole–piperazine without precisely matching the 3-fluorophenyl/4-fluorophenyl substitution pattern of CAS 1226445-87-9 carries a high risk of obtaining a compound with fundamentally different biological potency, selectivity, and pharmacokinetic behavior. The evidence below quantifies where CAS 1226445-87-9 sits within this landscape relative to its closest commercially available comparators.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS 1226445-87-9)


Critical Regioisomeric Distinction: 4-Fluorophenyl vs. 2-Fluorophenyl Piperazine Substitution Defines CNS Receptor Binding Profiles

In the most directly comparable published SAR series, N-phenylpiperazine heterocyclic derivatives incorporating 1,2,3-triazole moieties were evaluated for D2-like and 5-HT1A receptor binding. Compounds bearing a 4-fluorophenyl group on the piperazine ring (analogous to CAS 1226445-87-9) exhibited a distinct binding profile relative to their 2-fluorophenyl counterparts. While exact Ki values for CAS 1226445-87-9 are not yet publicly reported in a peer-reviewed primary source, the SAR framework established by Neves et al. demonstrates that the para-fluorophenylpiperazine configuration is a key determinant of D2/5-HT1A selectivity ratios, with the 4-fluorophenyl substitution consistently yielding higher 5-HT1A affinity relative to ortho-substituted congeners [1]. This provides a rational basis for prioritizing CAS 1226445-87-9 over its closest regioisomer, (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone (CAS 1226437-58-6), in any CNS-targeted screening campaign.

D2 receptor 5-HT1A receptor antipsychotic lead

Triazole N1 Substituent Electronic Effects: 3-Fluorophenyl vs. 3,4-Dimethylphenyl Differentiation

A closely related commercial analog, (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 1105215-45-9), differs from CAS 1226445-87-9 solely in the substitution on the triazole N1-phenyl ring (3,4-dimethyl vs. 3-fluoro). Published SAR for triazole–piperazine antifungals indicates that electron-withdrawing substituents (e.g., fluorine) on the triazole N1-phenyl ring enhance binding to the CYP51 heme iron and improve metabolic stability relative to electron-donating alkyl groups [1][2]. In the broader 1,2,4-triazole–piperazine series, compounds with halogen substitution on the phenyl ring consistently demonstrate 2- to 5-fold lower IC50 values against Candida albicans CYP51 compared to methyl- or dimethyl-substituted analogs [2]. While compound-specific head-to-head MIC data for CAS 1226445-87-9 vs. CAS 1105215-45-9 are not publicly available, the electronic distinction—withdrawing 3-F vs. donating 3,4-diCH3—predicts superior target engagement and metabolic robustness for the fluorinated compound [1].

CYP51 inhibition antifungal lanosterol 14α-demethylase

MAO Enzyme Inhibition Landscape: Fluorinated Triazole–Piperazine Hybrids Exhibit Sub-Micromolar Potency Dependent on Aryl Substituent Electronics

In a recent study of 1,2,4-triazole–piperazine hybrid derivatives as MAO inhibitors, compound 5b bearing a 4-fluorophenyl substituent on the piperazine phenyl ring exhibited potent MAO-A inhibitory activity, while the unsubstituted phenyl analog (5a) was significantly less active [1]. The most potent compound in this series, 5c (4-chlorophenyl), achieved an IC50 of 0.070 ± 0.002 µM against MAO-A [1]. Although CAS 1226445-87-9 carries a 1,2,3-triazole rather than a 1,2,4-triazole and has not itself been tested in this assay, the SAR trend establishes that halogen substitution on the N-phenylpiperazine motif is a critical driver of MAO inhibitory potency. This substantiates the selection of the 4-fluorophenyl-substituted scaffold over non-halogenated analogs, which would be predicted to be 10- to >100-fold less active based on the published rank order [1].

MAO-A inhibition MAO-B inhibition neurodegeneration

Anticancer Activity Context: Piperazine–Triazole Hybrids with Fluorinated Substituents Show Selective Cytotoxicity Against Breast Cancer Cell Lines

In a 2024 study of 1-(2-fluorobenzyl)piperazine triazole derivatives, compounds bearing 4-fluorophenyl (7i; IC50 = 12.09 µg/mL) and 2-fluorophenyl (7j; IC50 = 15.12 µg/mL) substituents on the triazole ring exhibited the highest anticancer efficacy against MCF-7 breast cancer cells, outperforming non-fluorinated analogs by a substantial margin [1]. Molecular docking into the human HER2 kinase domain (PDB ID: 1N8Z) identified key interactions mediated by the fluorophenyl moiety. While CAS 1226445-87-9 was not among the compounds tested, the structural congruence—a 4-fluorophenylpiperazine combined with a 3-fluorophenyltriazole—suggests that this compound integrates both privileged fluorinated motifs within a single scaffold, a feature associated with the highest potency tier in this chemotype [1].

anticancer MCF-7 breast cancer cytotoxicity

Physicochemical Differentiation: Molecular Weight, cLogP, and Hydrogen-Bonding Capacity Define a Distinct Property Space Relative to Common Triazole–Piperazine Congeners

At the physicochemical level, CAS 1226445-87-9 (MW 369.4; molecular formula C19H17F2N5O) occupies a property space that is distinguishable from the widely studied fluconazole–piperazine hybrid series by virtue of its dual fluorination pattern. The presence of two fluorine atoms increases lipophilicity (predicted cLogP ~2.8) compared to mono-fluorinated analogs (cLogP ~2.3) while maintaining a molecular weight below 400 Da, which is favorable for CNS penetration according to multiparameter optimization (MPO) scoring . The 1,2,3-triazole carbonyl linker provides an additional hydrogen-bond acceptor that is absent in methylene-bridged analogs, contributing to a topological polar surface area (TPSA) of approximately 60 Ų, within the optimal range for blood–brain barrier penetration . These calculated properties position CAS 1226445-87-9 in a favorable drug-likeness zone that is not simultaneously achievable with the closest commercial analog CAS 1105215-45-9 (MW 379.4; C21H22FN5O), which carries an additional 10 Da in molecular weight and increased lipophilicity from the 3,4-dimethylphenyl substituent .

drug-likeness physicochemical properties CNS MPO score

Recommended Research Application Scenarios for 1-(4-Fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS 1226445-87-9)


CNS Polypharmacology Screening: D2/5-HT1A/5-HT2A Receptor Profiling for Antipsychotic Lead Identification

CAS 1226445-87-9 is structurally pre-validated for CNS receptor screening based on the published N-phenylpiperazine triazole SAR [1]. Its 4-fluorophenylpiperazine motif is a recognized pharmacophore for balanced D2-like and 5-HT1A receptor engagement. Researchers establishing a radioligand binding panel against cloned human dopamine and serotonin receptor subtypes should prioritize this compound over its 2-fluorophenyl regioisomer (CAS 1226437-58-6), which is expected to exhibit materially different selectivity profiles based on established SAR trends [1]. The compound's predicted CNS MPO-compliant physicochemical profile (MW 369.4, cLogP ~2.8, TPSA ~60 Ų) further supports its suitability for in vivo behavioral studies in rodent models of positive schizophrenia symptoms, following confirmation of adequate microsomal stability .

Antifungal Drug Discovery: CYP51 Inhibition Screening Against Azole-Resistant Fungal Strains

The 3-fluorophenyl-1,2,3-triazole substructure of CAS 1226445-87-9 incorporates an electron-withdrawing group that, based on class-level SAR, enhances binding to the CYP51 heme cofactor relative to electron-donating substituents such as the 3,4-dimethylphenyl group found in the close analog CAS 1105215-45-9 [2][3]. Researchers assembling a focused library for screening against fluconazole-resistant Candida and Aspergillus isolates should include CAS 1226445-87-9 as a halogenated representative, alongside the non-fluorinated control analog, to quantify the contribution of the 3-fluorophenyl moiety to antifungal potency. The piperazine side chain provides an additional vector for hydrogen bonding within the CYP51 substrate access channel, a feature exploited by clinically approved triazole antifungals such as itraconazole and posaconazole [3].

MAO Enzyme Inhibition Profiling for Neurodegenerative Disease Target Validation

Given that 1,2,4-triazole–piperazine hybrids with 4-halogen substitution achieve sub-micromolar MAO-A IC50 values (e.g., 0.070 µM for the 4-chlorophenyl analog) [4], CAS 1226445-87-9 represents a logical 1,2,3-triazole isostere for comparative MAO-A/MAO-B selectivity profiling. Researchers should assay this compound in parallel with the published 1,2,4-triazole series to determine whether the 1,2,3-triazole ring—which alters the spatial orientation of the N1-(3-fluorophenyl) substituent relative to the piperazine carbonyl—confers isoform selectivity advantages. The fluorinated phenyl substituents are expected to engage in favorable hydrophobic interactions within the MAO active site based on in silico docking studies of related compounds [4].

Oncology Hit Expansion: MCF-7 Breast Cancer Cytotoxicity and HER2 Docking Studies

The dual-fluorinated architecture of CAS 1226445-87-9 aligns with the structural features of the most potent compounds (IC50 ~12 µg/mL) in a recent piperazine–triazole anticancer series evaluated against MCF-7 breast cancer cells [5]. This compound is recommended as a follow-up molecule for confirmatory MTT cytotoxicity testing, apoptosis marker analysis (caspase-3/7 activation), and HER2 molecular docking studies. Its procurement enables head-to-head comparison with the published 7i/7j analogs to isolate the contribution of the 3-fluorophenyl (vs. 4-fluorophenyl or 2-fluorophenyl) triazole substituent to anticancer potency. The carbonyl linker also provides a metabolically stable connection between the two pharmacophoric elements, reducing the risk of hydrolytic cleavage observed with ester-linked analogs [5].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.